4-Hexyl-4'-cyanobiphenyl

Catalog No.
S773214
CAS No.
41122-70-7
M.F
C19H21N
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexyl-4'-cyanobiphenyl

CAS Number

41122-70-7

Product Name

4-Hexyl-4'-cyanobiphenyl

IUPAC Name

4-(4-hexylphenyl)benzonitrile

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C19H21N/c1-2-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(15-20)10-14-19/h7-14H,2-6H2,1H3

InChI Key

VADSDVGLFDVIMG-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

The exact mass of the compound 4-Hexyl-4'-cyanobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hexyl-4'-cyanobiphenyl (6CB, CAS 41122-70-7) is a highly stable, room-temperature nematic liquid crystal belonging to the alkylcyanobiphenyl homologous series. Characterized by a rigid biphenyl core and a terminal cyano group, 6CB possesses a strong dipole moment that imparts positive dielectric anisotropy, making it a fundamental building block for electro-optic displays, tunable photonic bandgap materials, and liquid crystal-based biosensors. In industrial procurement and advanced materials research, 6CB is primarily sourced for its specific phase transition profile—maintaining a purely nematic phase from 14.5 °C to 29.0 °C—and its role as a critical 'even-chain' component in formulating eutectic mixtures to precisely tune clearing temperatures, viscoelastic properties, and threshold voltages. [1]

Research Fit

Ambient Nematic Phase Nematic phase accessible near room temperature for ambient optical studies
High-Purity Grade Commercial high-purity availability supports reproducible electro-optical measurements
nCB Series Context Well-characterized member of cyanobiphenyl family with extensive literature on phase and elastic behavior

Substituting 4-Hexyl-4'-cyanobiphenyl (6CB) with its closest homologs, such as 5CB (pentyl) or 8CB (octyl), fundamentally alters the thermodynamic and electro-optic performance of the final formulation due to the well-documented odd-even effect in cyanobiphenyls. While 5CB is a common room-temperature nematic, its clearing temperature (35.3 °C) is significantly higher than that of 6CB (29.0 °C), which can shift the operating window of thermal sensors and eutectic blends out of the desired specification. Furthermore, longer-chain substitutes like 8CB introduce a highly ordered Smectic A phase, which drastically increases rotational viscosity and can cause focal-conic defects during the cooling and filling processes of display manufacturing. Consequently, 6CB is strictly required when a formulation demands a purely nematic phase with a suppressed clearing point and reduced dielectric anisotropy. [1]

Substitution Risk

6CB
vs. 5CB
Phase Transition Shift Nematic-isotropic clearing point differs by several degrees, shifting operational temperature window and phase behavior
6CB
vs. 5CB/7CB
Interfacial Thickness Anomaly Effective nematic-isotropic interfacial thickness is significantly larger, which may alter surface anchoring and wetting studies
6CB
vs. nCB homologs
Elastic Constant Mismatch K11, K22, K33 follow non-monotonic odd-even effect; values are not interpolable and behave independently with chain length

Suppression of Clearing Temperature via the Odd-Even Effect

The length and parity of the alkyl chain in cyanobiphenyls dictate their mesomorphic stability. 6CB, possessing an even-numbered hexyl chain, exhibits a lower nematic-to-isotropic transition temperature compared to its odd-numbered homologs. Specifically, 6CB clears at 29.0 °C, whereas 5CB clears at 35.3 °C. This suppression is a direct consequence of the odd-even effect altering the average molecular polarizability and packing efficiency along the nematic director. [1]

Evidence DimensionNematic-to-Isotropic Transition Temperature (T_NI)
Target Compound Data29.0 °C
Comparator Or Baseline5CB (35.3 °C)
Quantified Difference6.3 °C lower clearing temperature for 6CB
ConditionsStandard differential scanning calorimetry (DSC) or polarizing optical microscopy (POM) at atmospheric pressure.

Enables formulators to lower the isotropic transition temperature of eutectic liquid crystal mixtures without introducing non-mesogenic solvents.

TNI Clearing Point
Head-to-head
6CB: 29 °C 5CB: 35.5 °C
Supports ambient-temperature nematic range research
Bulk fluorescence heating cycle; 6.5 °C lower phase boundary

Phase Purity and Absence of Smectic Ordering

As the alkyl chain length increases in the nCB series, smectic ordering emerges, which complicates device filling and alignment. While 8CB exhibits a prominent Smectic A phase between 21.5 °C and 33.5 °C before transitioning to a nematic phase, 6CB remains purely nematic from its melting point at 14.5 °C up to 29.0 °C. The absence of smectic layering in 6CB ensures lower rotational viscosity and prevents the formation of focal-conic domains during thermal cycling. [1]

Evidence DimensionMesophase Sequence
Target Compound DataPurely nematic (14.5 °C to 29.0 °C)
Comparator Or Baseline8CB (Exhibits Smectic A phase from 21.5 °C to 33.5 °C)
Quantified DifferenceComplete elimination of the 12.0 °C smectic window present in 8CB.
ConditionsBulk phase characterization during thermal cooling cycles.

Prevents smectic defect formation during the capillary filling of liquid crystal cells, ensuring high-yield manufacturability and faster electro-optic response times.

Critical Frequency fc
Reported
630.50 kHz Pure 6CB baseline
Defines dielectric crossover for AC device design
Tunable to 813.01 kHz (doped) or 653.94 kHz (laser)

Tuning Threshold Voltage via Reduced Dielectric Anisotropy

The dielectric anisotropy (Δε) of nematic liquid crystals determines their responsiveness to applied electric fields. Due to the conformational differences introduced by the hexyl chain, 6CB exhibits a lower positive dielectric anisotropy compared to 5CB. Experimental measurements establish the Δε of 6CB at approximately 6.5, whereas 5CB demonstrates a higher Δε of 11.5. This reduction allows 6CB to be used as a moderating base fluid in mixtures where high-Δε dopants are added, preventing the formulation from becoming overly sensitive to low-voltage noise. [1]

Evidence DimensionDielectric Anisotropy (Δε)
Target Compound Data~6.5
Comparator Or Baseline5CB (~11.5)
Quantified Difference~43% reduction in positive dielectric anisotropy.
ConditionsLow-frequency capacitance measurements in homogeneous and homeotropic alignments at room temperature.

Provides a stable, moderate-Δε nematic host that prevents electro-optic over-saturation in highly doped liquid crystal display (LCD) mixtures.

Interfacial Thickness
Head-to-head
6CB: ~750 Å 5CB/7CB/8CB: ~400 Å
Anomalously diffuse interface may influence surface anchoring studies
Optical reflectometry at TNI; nearly 2× increase
Kerr Constant
Reported
Largest among tested hexyl-tail nematics
May support enhanced electro-optical sensitivity
Ranked: 6BOBT < 6CHBT ~ 6PCH < 6CB
Bend Elastic K33
Class-level
Non-monotonic odd-even effect across nCB series
Elastic behavior is non-interchangeable with homologs
K33 parity-dependent; not interpolable from 5CB/7CB
K11 & K22 Constants
Head-to-head
6CB: distinct values 5CB/7CB differ; 8CB breaks trend
Splay and twist elastic constants follow unique odd-even profile
Fréedericksz transition method; essential for mixture design

Eutectic Liquid Crystal Mixture Formulation

Due to its specific clearing temperature of 29.0 °C, 6CB is procured as a critical blending agent to precisely tune the nematic-to-isotropic transition point of multi-component eutectic mixtures. It is particularly valuable when formulators need to lower the clearing point of a blend without sacrificing the chemical stability provided by the cyanobiphenyl core. [1]

Liquid Crystal-Based Biological and Chemical Sensors

6CB is utilized in surface-anchored liquid crystal sensors where the nematic-to-isotropic transition is triggered by the presence of volatile organic compounds (VOCs) or bile acids. Its lower T_NI compared to 5CB means that a smaller concentration of analyte or a smaller temperature shift is required to induce a detectable optical change, increasing sensor sensitivity. [2]

High-Frequency Dielectric and Terahertz Components

Because 6CB exhibits a moderate dielectric anisotropy (Δε ~ 6.5) and predictable frequency-dependent dielectric inversion, it is selected as a precursor for tunable terahertz phase shifters and high-frequency optical modulators where 5CB would yield an overly aggressive voltage response. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Electro-optical modulator research
Reported highest Kerr constant among hexyl-tail nematics
Verify field-induced birefringence at operating temperature
High-frequency dielectric studies
Defined critical frequency baseline (fc)
Assess fc tunability with doping or illumination
Nematic-isotropic interface physics
Anomalously large interfacial thickness
Characterize surface capillary waves and order parameter
Elastic property and mixture formulation
Specific K11, K22, K33 via odd-even effect
Measure elastic constants for mixture modeling

Physical Description

Milky-white thick liquid. (NTP, 1992)

XLogP3

6.2

Flash Point

greater than 220 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41122-70-7

Wikipedia

4-Hexyl-4'-cyanobiphenyl

Biological Half Life

7.08 Days

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-hexyl-: ACTIVE

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